![molecular formula C29H21Cl2O4P B3067567 1,10-Bis(4-chlorophenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide CAS No. 1258327-05-7](/img/structure/B3067567.png)
1,10-Bis(4-chlorophenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide
Overview
Description
1,10-Bis(4-chlorophenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide is a useful research compound. Its molecular formula is C29H21Cl2O4P and its molecular weight is 535.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,10-Bis(4-chlorophenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,10-Bis(4-chlorophenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
- This compound is involved in the synthesis of various derivatives with potential biological activity. For example, 6-Alkylcarbamato/alkylthiocarbamato-2,10-dichloro-12-trichloromethyl-12H-dibenzo[d,g][1,3,2]-dioxaphosphocin 6-oxides were synthesized and characterized, indicating the compound's role in creating new chemical entities (Kumar, Reddy & Reddy, 2002).
Antimicrobial Activity
- Some derivatives of this compound have shown antimicrobial activity. For instance, 6-Alkylcarbamato derivatives exhibited significant antimicrobial properties (Kumar, Kasthuraiah, Babu & Reddy, 2003).
Mass Spectrometry Analysis
- The compound and its derivatives have been analyzed using electron impact mass spectrometry (EI-MS), which helps in understanding their molecular structure and fragmentation patterns (Chongjiu, Daibin, Jin & Wanyi, 2000).
Pharmaceutical Research
- Derivatives of this compound are explored in pharmaceutical research for their potential as anticancer agents. Novel bis(2-chloroethyl)aminophosphoryl-containing compounds, which are derivatives of this compound, have been prepared as potential anticancer agents (Rao, Reddy, Reddy, Hagar, Tran & Berlin, 2002).
Chelating Agents
- Some studies involve the synthesis of chelating agents using derivatives of this compound, which could be used for binding ions of f-block elements, indicating its utility in coordination chemistry (Zakirova, Mladentsev & Borisova, 2017).
Scientific Research Applications of 1,10-Bis(4-chlorophenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide
Synthesis and Characterization
Synthesis Techniques
Research has been conducted on the synthesis of similar compounds, such as 6-alkylcarbamato/alkylthiocarbamato-2,10-dichloro-12-trichloromethyl-12H-dibenzo[d,g][1,3,2]-dioxaphosphocin 6-oxides. These compounds were synthesized by condensing 2,2-bis(2-hydroxy-5-chlorophenyl)-1,1,1-trichloroethane with dichlorophosphinyl carbamates of different alcohols/thiols, which could provide insights into the synthesis methods applicable to 1,10-Bis(4-chlorophenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide (Kanduluru, Ananda Kumar et al., 2002).
Spectral Studies
Spectral studies, such as IR, 1H, 13C & 31P NMR, have been employed in the characterization of similar compounds, providing a basis for understanding the chemical structure and properties of such molecules (K. Ananda Kumar et al., 2003).
Antimicrobial Activity
- Antimicrobial Properties: Similar compounds like 6-alkylcarbamato-2,10-dichloro-12-trichloromethyl-12H-dibenzo[d,g][1,3,2]-dioxaphosphocin 6-oxides have demonstrated antimicrobial activity. This suggests potential for 1,10-Bis(4-chlorophenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide in antimicrobial applications (K. Ananda Kumar et al., 2003).
Mass Spectrometry Analysis
- Mass Spectrometry Insights: Electron impact mass spectrometry (EI-MS) has been used to analyze similar compounds, providing detailed insights into their molecular structure. Such analytical techniques could be valuable for the detailed characterization of 1,10-Bis(4-chlorophenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide (Li Chongjiu et al., 2000).
Potential Antitumor Activity
- Antitumor Applications: While direct studies on 1,10-Bis(4-chlorophenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide might be limited, research on structurally related compounds like cyclophosphamide analogs and oxazaphosphorine derivatives reveals their potential application in antitumor activities. This suggests a possibility for exploring 1,10-Bis(4-chlorophenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide in similar contexts (S. Ludeman & G. Zon, 1975).
properties
IUPAC Name |
1,10-bis(4-chlorophenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H21Cl2O4P/c30-21-7-1-17(2-8-21)23-11-5-19-13-15-29-16-14-20-6-12-24(18-3-9-22(31)10-4-18)28(26(20)29)35-36(32,33)34-27(23)25(19)29/h1-12H,13-16H2,(H,32,33) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIEZAXAYYNDZFS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC23CCC4=C2C(=C(C=C4)C5=CC=C(C=C5)Cl)OP(=O)(OC6=C(C=CC1=C36)C7=CC=C(C=C7)Cl)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H21Cl2O4P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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